molecular formula C17H26N2O2 B13955318 Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate

Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B13955318
M. Wt: 290.4 g/mol
InChI Key: MKVLJOVGDOCVMZ-UHFFFAOYSA-N
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Description

Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-(dimethylamino)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit cholinesterase receptors, which are involved in neurotransmission .

Comparison with Similar Compounds

  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

Comparison: Benzyl 3-(2-(dimethylamino)ethyl)piperidine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

benzyl 3-[2-(dimethylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-18(2)12-10-15-9-6-11-19(13-15)17(20)21-14-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3

InChI Key

MKVLJOVGDOCVMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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